N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O2S/c1-3-25-18(12-22-19(26)15-6-10-17(27-2)11-7-15)23-24-20(25)28-13-14-4-8-16(21)9-5-14/h4-11H,3,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWUTKBYBSGADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide typically involves multistep synthetic routes. The process begins with the preparation of the triazole ring, followed by the introduction of the bromobenzyl group and the methoxybenzamide moiety. Common reagents used in these reactions include bromobenzyl chloride, ethyl triazole, and methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the bromobenzyl group.
Scientific Research Applications
Anticancer Activity
The compound's structure includes a triazole ring and sulfanyl groups, which are known to enhance biological activity. Research has demonstrated that similar triazole derivatives exhibit potent anticancer properties. For instance, compounds with triazole moieties have shown remarkable activity against various human tumor cell lines, including lung, colon, and breast cancers, with low micromolar GI50 values ranging from 1.9 to 3.0 μM .
Antimicrobial Properties
Triazole-containing compounds are also recognized for their antimicrobial activities. The mechanism often involves the inhibition of specific enzymes or pathways in microbial cells. Studies indicate that derivatives of triazole can act as effective agents against a range of pathogens, including bacteria and fungi .
Enzyme Inhibition Studies
The compound can serve as a valuable probe in biological studies aimed at understanding enzyme inhibition mechanisms. Its unique structural features may allow researchers to elucidate interactions between the compound and specific enzymes, potentially leading to the development of new therapeutic agents.
Protein Interactions
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide can also be utilized to study protein interactions within biological systems. Understanding these interactions is crucial for drug design and development as they can reveal insights into cellular processes and disease mechanisms.
Development of Novel Materials
In materials science, compounds like this compound may find applications in developing novel materials with specific properties. The incorporation of triazole rings into polymer matrices could enhance the mechanical strength and thermal stability of materials.
Antioxidant Properties
Some studies suggest that triazole derivatives possess antioxidant properties that can be beneficial in materials science for developing coatings or additives that protect against oxidative degradation .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | - Anticancer activity against various human tumor cell lines - Antimicrobial properties targeting bacteria and fungi |
| Biological Studies | - Enzyme inhibition studies - Protein interaction analysis |
| Materials Science | - Development of novel materials with enhanced properties - Potential antioxidant applications |
Case Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives showed significant cytotoxic effects on cancer cell lines (HCT-116, HeLa) with IC50 values below 100 μM. The structural modifications similar to those found in this compound were crucial for enhancing anticancer efficacy .
Case Study 2: Antimicrobial Activity
Research on related triazole compounds indicated their effectiveness against resistant bacterial strains. The mechanism involved disrupting cell wall synthesis and inhibiting vital metabolic pathways .
Mechanism of Action
The mechanism of action of N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and beta-secretase, which are involved in the progression of Alzheimer’s disease. Additionally, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several 1,2,4-triazole derivatives (Table 1). Key differences lie in the substituents at the triazole core and benzamide group:
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Observations:
- Electronic Effects : The 4-methoxybenzamide group provides electron-donating character, which may stabilize interactions with biological targets compared to electron-withdrawing substituents (e.g., Cl in ) .
Spectral and Crystallographic Data
- IR Spectroscopy : Absence of C=O bands (~1663–1682 cm⁻¹) confirms triazole formation, consistent with other 1,2,4-triazoles .
- NMR : Methylenic protons in the sulfanyl group resonate at δ ~4.5–5.0 ppm, similar to analogues in and .
- Crystallography : While the target compound lacks reported crystal data, derivatives like (R factor = 0.035) demonstrate precise structural confirmation via X-ray diffraction .
Biological Activity
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 444.6 g/mol. The IUPAC name for this compound is 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4OS3 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
| InChI Key | WEIBUHLYIRJZHO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. The triazole ring and the sulfanyl groups are known to influence enzyme inhibition and protein interactions, making it a candidate for antimicrobial and anticancer applications.
Enzyme Inhibition
Research indicates that compounds with triazole structures can inhibit enzymes such as cytochrome P450, which plays a significant role in drug metabolism and synthesis. The presence of the sulfanyl group enhances the binding affinity to these enzymes.
Antimicrobial Activity
Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating notable efficacy in inhibiting growth, which suggests its potential as an antimicrobial agent .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies indicated that it can activate caspases and promote cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer therapeutic .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines in animal models of inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for both strains, suggesting strong antimicrobial activity.
- Cancer Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis typically involves:
- Reflux conditions to facilitate nucleophilic substitution or cyclization reactions (e.g., attachment of the 4-bromophenylmethylsulfanyl group to the triazole core) .
- Multi-step purification via recrystallization or column chromatography to isolate intermediates and the final product.
Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry to verify molecular weight. Purity is assessed using HPLC or TLC .
Advanced: How can computational methods like DFT enhance the study of this compound?
Answer:
Density Functional Theory (DFT) calculations can:
- Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or ligand-protein interactions.
- Validate experimental X-ray crystallographic data by comparing theoretical and observed bond lengths/angles .
- Model tautomeric equilibria or conformational flexibility of the triazole ring, which may influence biological activity .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, ethyl, and bromophenyl groups) and carbon backbone.
- FT-IR : Confirms functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and S–C bonds (~600–700 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass analysis .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Perform comparative assays under standardized conditions (e.g., cell lines, concentration ranges).
- Analyze structure-activity relationships (SAR) to isolate contributions of specific groups (e.g., sulfanyl vs. methoxy).
- Use molecular docking to assess binding affinity variations caused by crystallographic discrepancies (e.g., triazole ring puckering) .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
- Byproducts from incomplete substitution : Add excess reagents or optimize reaction time/temperature.
- Oxidation of sulfanyl groups : Conduct reactions under inert atmosphere (N₂/Ar).
- Purification : Use gradient elution in column chromatography or fractional crystallization .
Advanced: What strategies improve yields in multi-step syntheses?
Answer:
- Coupling reagent optimization : Use EDCI/HOBt for amide bond formation to reduce racemization.
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while maintaining yield.
- In situ monitoring : Employ real-time techniques like IR spectroscopy to track reaction progress .
Basic: How to access crystallographic data for structural validation?
Answer:
- Query the Cambridge Crystallographic Data Centre (CCDC) using deposition numbers (e.g., CCDC-1441403 for related triazoles).
- Compare unit cell parameters and bond metrics with literature to confirm structural integrity .
Advanced: How to design SAR studies for triazole derivatives?
Answer:
- Systematic substituent variation : Replace the 4-bromophenyl group with other halogens or electron-withdrawing groups.
- Biological assays : Test modified compounds against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values.
- Computational QSAR models : Link structural descriptors (e.g., logP, polar surface area) to activity trends .
Basic: What stability considerations are critical for storage?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the bromophenyl group.
- Moisture control : Use desiccants to avoid hydrolysis of the amide bond.
- Temperature : Long-term storage at –20°C in inert solvents (e.g., DMSO) .
Advanced: What is the role of the sulfanyl group in bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
